molecular formula C3H10LiOSi B1581542 Lithium trimethylsilanolate CAS No. 2004-14-0

Lithium trimethylsilanolate

Cat. No.: B1581542
CAS No.: 2004-14-0
M. Wt: 97.2 g/mol
InChI Key: LQIZMOLWEQTWCW-UHFFFAOYSA-N
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Description

Lithium trimethylsilanolate is an organometallic compound with the molecular formula C3H9LiOSi. It is a lithium salt of trimethylsilanol and is often used in various chemical applications due to its unique properties. The compound is known for its role in organic synthesis and as an additive in high voltage lithium-ion cells .

Safety and Hazards

Lithium trimethylsilanolate is classified as a dangerous substance. It causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this substance .

Future Directions

While specific future directions for Lithium trimethylsilanolate are not mentioned in the search results, Lithium-based compounds, in general, are of significant interest in the field of energy storage, particularly in the development of Lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium trimethylsilanolate can be synthesized by reacting lithium hydroxide with hexamethyldisiloxane under anhydrous conditions and nitrogen protection . The reaction typically proceeds as follows:

LiOH+(CH3)3SiOSi(CH3)3(CH3)3SiOLi+(CH3)3SiOH\text{LiOH} + \text{(CH}_3\text{)}_3\text{SiOSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_3\text{SiOLi} + \text{(CH}_3\text{)}_3\text{SiOH} LiOH+(CH3​)3​SiOSi(CH3​)3​→(CH3​)3​SiOLi+(CH3​)3​SiOH

Industrial Production Methods: In industrial settings, the compound is often produced through similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified by washing with diethyl ether and petroleum ether, followed by sublimation at 180°C under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Lithium trimethylsilanolate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

    Deprotonation Reactions: It can deprotonate weak acids, forming the corresponding lithium salts.

Common Reagents and Conditions:

    Reagents: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

    Conditions: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products:

    Substitution Reactions: The major products are often trimethylsilyl-substituted compounds.

    Deprotonation Reactions: The products are lithium salts of the deprotonated acids.

Comparison with Similar Compounds

  • Potassium trimethylsilanolate
  • Sodium trimethylsilanolate
  • Tetramethylsiloxane

Comparison:

  • Potassium and Sodium Trimethylsilanolate: These compounds are similar in structure but differ in their cation. They exhibit similar reactivity but may have different solubility and stability profiles.
  • Tetramethylsiloxane: This compound is structurally similar but lacks the lithium cation. It is used in different applications, such as silicone-based materials.

Lithium trimethylsilanolate is unique due to its specific applications in battery technology and atomic layer deposition, which are not commonly associated with its sodium and potassium counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lithium trimethylsilanolate can be achieved through the reaction of trimethylsilanol with lithium hydride in anhydrous diethyl ether.", "Starting Materials": [ "Trimethylsilanol", "Lithium hydride", "Anhydrous diethyl ether" ], "Reaction": [ "Add lithium hydride to anhydrous diethyl ether and stir until dissolved", "Slowly add trimethylsilanol to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting precipitate and wash with diethyl ether", "Dry the product under vacuum" ] }

CAS No.

2004-14-0

Molecular Formula

C3H10LiOSi

Molecular Weight

97.2 g/mol

IUPAC Name

lithium;trimethyl(oxido)silane

InChI

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

LQIZMOLWEQTWCW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[O-]

Canonical SMILES

[Li].C[Si](C)(C)O

2004-14-0

Pictograms

Corrosive

Related CAS

1066-40-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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